molecular formula C13H15BINO2 B13357132 4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 863868-21-7

4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B13357132
CAS No.: 863868-21-7
M. Wt: 354.98 g/mol
InChI Key: YMRKYJPJBVPWCC-UHFFFAOYSA-N
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Description

4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organoboron compound that features both an iodine atom and a boronic ester group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodobenzonitrile and pinacolborane.

    Borylation Reaction: The key step involves the borylation of 4-iodobenzonitrile using pinacolborane in the presence of a palladium catalyst. This reaction forms the boronic ester group on the benzene ring.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include tetrahydrofuran (THF) or toluene, and the reaction temperature is typically around 80-100°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with various aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Substitution: The iodine atom can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation of the boronic ester group.

    Substituted Benzonitriles: Formed from nucleophilic substitution of the iodine atom.

Scientific Research Applications

4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of advanced materials, such as polymers and liquid crystals.

    Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Biological Research: Used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its reactivity as a boronic ester and an aryl iodide:

    Boronic Ester Group: Participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds through the transmetalation step with palladium catalysts.

    Aryl Iodide Group:

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but with an aniline moiety instead of a benzonitrile.

    N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide: Contains both boronic ester and iodine groups but with a pyridine ring and additional functional groups.

Uniqueness

4-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of a boronic ester and an iodine atom on a benzonitrile core. This dual functionality allows for versatile reactivity, making it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

863868-21-7

Molecular Formula

C13H15BINO2

Molecular Weight

354.98 g/mol

IUPAC Name

4-iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C13H15BINO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3

InChI Key

YMRKYJPJBVPWCC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)I)C#N

Origin of Product

United States

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